molecular formula C22H21ClN2O5S B2807679 6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline CAS No. 1111164-87-4

6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline

Cat. No. B2807679
CAS RN: 1111164-87-4
M. Wt: 460.93
InChI Key: CLNVIQOVBRZGRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline often involves the use of the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthesis can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 460.93. Other properties such as melting point, boiling point, solubility, and stability are not mentioned in the search results.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • The compound has been involved in the synthesis of metabolites related to ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, indicating its utility in developing novel chemical entities with potential biological activities (Mizuno et al., 2006).
  • It has been used as a precursor in the synthesis of functionalized aminoquinolines, showing potential for antiplasmodial and antifungal activities, highlighting its role in the development of new therapeutics (Vandekerckhove et al., 2015).

Pharmacological Applications

  • A novel class of 5-HT6 receptor antagonists based on the 1H-pyrrolo[3,2-c]quinoline core, where the compound likely serves as a structural motif, has been developed for the potential treatment of cognitive disorders associated with Alzheimer's disease. This underscores its significance in neuroscience and pharmacology research (Grychowska et al., 2016).

Crystallography and Structural Chemistry

  • Studies on isomeric quinolines have explored the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in crystal structures, suggesting the compound's utility in understanding molecular interactions and designing materials with specific properties (de Souza et al., 2015).

Chemical Transformations and Synthetic Methodologies

  • Research into the synthesis and antimicrobial evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives reveals the compound's role in the development of antimicrobial agents, demonstrating its importance in addressing microbial resistance challenges (Biointerface Research in Applied Chemistry, 2019).

Future Directions

Compounds with a pyrrolidine ring, like 6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline, are of significant interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the biological activities of this compound and its potential applications in drug design .

properties

IUPAC Name

[6-chloro-4-(3,4-dimethoxyphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S/c1-29-19-8-6-15(12-20(19)30-2)31(27,28)21-16-11-14(23)5-7-18(16)24-13-17(21)22(26)25-9-3-4-10-25/h5-8,11-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNVIQOVBRZGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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